3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

Description

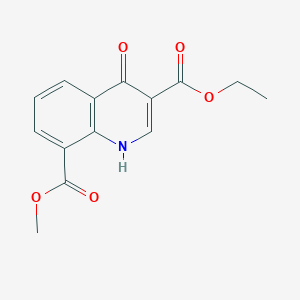

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is a quinoline derivative characterized by a bicyclic core with a ketone group at position 4 and ester substituents at positions 3 (ethyl) and 8 (methyl). Its molecular formula is C₁₄H₁₃NO₅, with a molecular weight of 275.26 g/mol . The compound is identified by CAS numbers 6152-94-9 and 111185-66-1, with high purity (98%) reported in synthetic batches .

The 4-oxo-1,4-dihydroquinoline scaffold is notable for its planar aromatic system, which facilitates π-π interactions in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYDEAPQWZWKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977078 | |

| Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111185-66-1, 6152-94-9 | |

| Record name | 3-Ethyl 8-methyl 1,4-dihydro-4-oxo-3,8-quinolinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111185-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethoxymethylene malononitrile, ethyl ethoxymethylene cyanoacetate, or diethyl ethoxymethylenemalonate in glacial acetic acid under reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolones, dihydroquinolines, and other heterocyclic compounds with potential biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

EMQDC has been studied for its antiviral properties, particularly against HIV. Research indicates that derivatives of the compound exhibit inhibitory effects on HIV integrase, a crucial enzyme for viral replication. A study demonstrated that certain modifications to the structure of EMQDC enhance its potency against HIV, with some derivatives achieving an EC50 value as low as 75 µM . The molecular modeling studies suggest that the binding modes of these compounds are similar to known integrase inhibitors, indicating a promising avenue for further drug development.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies have shown that EMQDC and its derivatives possess significant antibacterial properties against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antibiotics .

Synthesis and Structural Modifications

2.1 Synthetic Pathways

The synthesis of EMQDC involves several steps, including the reaction of substituted anilines with ethyl acetoacetate under acidic conditions to form the quinoline core. The synthesis can be optimized through microwave irradiation techniques, which enhance yield and reduce reaction time .

2.2 Derivative Development

The ability to modify the structure of EMQDC opens avenues for creating derivatives with enhanced biological activities. For instance, introducing various substituents on the quinoline ring can lead to compounds with improved efficacy against specific pathogens or diseases .

| Derivative | Biological Activity | EC50 (µM) |

|---|---|---|

| Compound A | Anti-HIV | 75 |

| Compound B | Antibacterial | TBD |

Case Studies

3.1 Case Study on HIV Integrase Inhibition

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of EMQDC derivatives and assessed their activity against HIV integrase. The study highlighted how structural modifications influenced binding affinity and inhibitory potency, paving the way for future antiviral drug design .

3.2 Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of EMQDC against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacterial cells. By inhibiting these enzymes, the compound disrupts DNA processes, leading to bacterial cell death .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Analysis

The table below compares 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate with key analogs:

Biological Activity

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. Typically, it includes the condensation of appropriate precursors followed by cyclization and functional group modifications. The synthesis can yield varying results based on the conditions employed.

General Procedure

- Starting Materials : Ethyl acetoacetate and substituted anilines are commonly used.

- Reaction Conditions : The reaction is often carried out under microwave irradiation or reflux conditions to enhance yield and purity.

- Yield : Typical yields range from 60% to 80%, depending on the specific derivatives synthesized.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-HIV agent and its cytotoxic effects against cancer cell lines.

Antiviral Activity

Recent studies have shown that derivatives of this compound exhibit significant antiviral properties. For instance:

- HIV Integrase Inhibition : Molecular docking studies suggest that the compound binds effectively to the HIV integrase enzyme, with an EC50 value indicating potent inhibition at micromolar concentrations .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed reduced viability upon treatment with the compound.

- Mechanism of Action : The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds within the quinoline family:

- Study on Antitumor Efficacy :

- Inhibition of Kynurenine Pathway :

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization and esterification. For example, KI-catalyzed condensation of ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate with 1,2-dibromopropane, followed by NaOH-mediated saponification, yields dicarboxylate derivatives . Alternative routes using triethyl methanetricarboxylate as a solvent and reagent at 215–220°C can produce quinolinecarboxylates with high yields, minimizing toxic solvents .

Q. How is the structure of this compound characterized?

- Methodological Answer : X-ray crystallography is critical for structural elucidation. For similar quinoline derivatives, intramolecular (O–H⋯O) and intermolecular (O–H⋯O) hydrogen bonds stabilize the lattice, with π-stacking distances of ~3.34 Å along specific crystallographic axes . NMR (¹H/¹³C) and IR spectroscopy further confirm substituent positions, such as methyl and ethyl ester groups, by identifying characteristic shifts (e.g., carbonyl C=O at ~170 ppm in ¹³C NMR) .

Q. What analytical techniques are used to assess purity and identity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Discrepancies between vendors (e.g., 97% vs. 98% purity) may arise from column choice or calibration standards . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 357.15 for iodinated analogs) , while elemental analysis validates C/H/N ratios.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Catalyst selection and solvent systems significantly impact yield. KI catalysis enhances cyclization efficiency in dibromopropane-mediated reactions . Solvent-free conditions using excess triethyl methanetricarboxylate reduce side reactions, though post-synthesis recovery of the reagent (≤5% loss) is required . Temperature optimization (e.g., 343 K for cyclization ) and inert atmospheres (N₂) prevent oxidation of sensitive intermediates.

Q. What strategies resolve contradictions in spectral data or crystallographic results?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies in hydrogen bonding patterns observed via X-ray (e.g., O3–H3⋯O4i interactions ) can be re-evaluated using DFT calculations to model intermolecular forces. Conflicting NMR signals (e.g., overlapping peaks for methyl/ethyl groups) may require advanced 2D NMR (COSY, HSQC) .

Q. What are the potential biological targets or mechanisms of action for this compound?

- Methodological Answer : Quinoline derivatives often target bacterial DNA gyrase or topoisomerase IV. Structural analogs with fluoro or methyl substituents exhibit antibacterial activity by inhibiting enzyme-DNA complexes . For mechanistic studies, molecular docking (e.g., AutoDock Vina) can predict binding affinity to gyrase (PDB: 1KZN), while MIC assays against Gram-positive/negative strains validate efficacy .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) alter physicochemical properties?

- Methodological Answer : Substituents impact solubility and bioavailability. Methyl groups increase hydrophobicity (logP ~2.5), whereas ethyl esters enhance metabolic stability. Comparative studies using HPLC retention times and partition coefficient (logP) measurements quantify these effects . X-ray data show that bulky substituents (e.g., trifluoromethyl) disrupt π-stacking, reducing crystallinity .

Data Contradiction Analysis

Q. How should researchers address variability in reported purity levels (e.g., 97% vs. 98%)?

- Methodological Answer : Variability often stems from analytical protocols. Reproducible results require standardized methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.